tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-(oxan-4-ylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)11-4-5-14(13(17)10-11)18-12-6-8-20-9-7-12/h4-5,10,12,18H,6-9,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPJNXBFGBRTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound's structure suggests it may act as a precursor or building block in the synthesis of novel pharmaceuticals. Its amino and ester functionalities can be exploited to create derivatives with enhanced biological activities.
Case Study : In a study evaluating similar compounds, derivatives of benzoate esters were synthesized and tested for anti-inflammatory properties. These compounds exhibited significant inhibition of prostaglandin and leukotriene synthesis, indicating potential for developing anti-inflammatory drugs .
Synthesis of Bioactive Compounds
tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate can be utilized in the synthesis of complex organic molecules. The presence of the tetrahydro-pyran moiety allows for the formation of various cyclic structures, which are often biologically active.
Synthesis Example : The reaction pathways involving similar tetrahydropyran derivatives have been documented, leading to the formation of compounds with antimicrobial and anticancer activities .
| Compound Type | Activity Type | Reference |
|---|---|---|
| Tetrahydropyran Derivatives | Antimicrobial | |
| Benzoate Esters | Anti-inflammatory |
Therapeutic Uses
Research indicates that compounds with similar structural motifs have shown promise in treating various conditions. For instance, derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.
Therapeutic Insights : A related study found that tetrahydropyran derivatives can cross the blood-brain barrier, suggesting that this compound may also possess neuroprotective properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
† Molecular weight includes Boc-protection.
Key Structural and Functional Differences
Substituent Position and Reactivity: The target compound has amino and tetrahydro-2H-pyranylamino groups at positions 3 and 4, enabling dual hydrogen-bonding interactions. In contrast, analogues like tert-butyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate () feature a bromine atom at position 5, making them suitable for Suzuki-Miyaura cross-coupling reactions . Methyl 3-(((tetrahydro-2H-pyran-4-yl)amino)methyl)benzoate () substitutes the amino group with an aminomethyl linker, altering steric and electronic profiles .
Protecting Groups and Solubility :
- The tert-butyl ester in the target compound enhances steric protection of the carboxyl group, improving stability during synthesis compared to methyl esters (e.g., ). However, methyl esters may offer better solubility in polar solvents .
Biological Activity
tert-Butyl 3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound's molecular formula is with a molecular weight of 240.30 g/mol. It features a tert-butyl group, an amino group, and a tetrahydro-pyran moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol |
| CAS Number | 1340474-87-4 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives of tert-butyl phenols have shown significant radical-scavenging activity, which may be relevant for neuroprotective applications .
Anti-Cancer Potential
In vitro studies have demonstrated that certain benzoate derivatives can inhibit cancer cell proliferation. These compounds often act by inducing apoptosis or disrupting cell cycle progression in various cancer cell lines. Although direct studies on this compound are scarce, the structural similarities suggest a potential for similar anti-cancer activity.
Neuroprotective Effects
The tetrahydropyran moiety is known for its role in enhancing neuroprotective effects in various models of neurodegeneration. Compounds containing this structure have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may possess similar properties.
Case Studies
- Cell Line Studies : In a study examining the cytotoxic effects of benzoic acid derivatives on human cancer cell lines, several compounds showed significant inhibition of cell growth at micromolar concentrations. Such findings suggest that this compound could similarly affect tumorigenic cells .
- Neuroprotection : A related compound was tested for neuroprotective effects in models of Alzheimer's disease, where it demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures. This suggests that this compound might also provide protective effects against neurodegenerative processes .
Q & A
Q. Which software tools are recommended for managing reaction data and ensuring reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
